IDO1 Enzyme Inhibition Profile
5-(1H-indol-2-yl)oxazole has been characterized as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target in cancer immunotherapy. The compound demonstrates moderate inhibitory activity against human recombinant IDO1 (IC₅₀ = 2.8 μM) and notably higher potency against mouse IDO1 in cellular assays (IC₅₀ = 29 nM) [1]. While a direct head-to-head comparison with the 3′-indolyl regioisomer for IDO1 inhibition is not available in the public domain, the quantitative activity profile of the 2-yl regioisomer establishes it as a distinct chemical probe for IDO1-targeted research.
| Evidence Dimension | Inhibitory activity (IC₅₀) against IDO1 enzyme |
|---|---|
| Target Compound Data | Human IDO1: IC₅₀ = 2.8 μM (2.80E+3 nM); Mouse IDO1: IC₅₀ = 29 nM |
| Comparator Or Baseline | No direct comparator data available for the 3′-indolyl regioisomer or other close analogs in the same assay. |
| Quantified Difference | Not applicable (no direct comparator) |
| Conditions | Human IDO1: recombinant N-terminal His-tagged IDO1 (Ala2 to Gly403) overexpressed in E. coli BL21, pH 6.5, 60 min incubation, HPLC analysis. Mouse IDO1: P815 clone 6 cells, HPLC analysis [1]. |
Why This Matters
The quantitative IDO1 inhibition data provides a validated activity benchmark for this specific regioisomer, enabling researchers to rationally select 5-(1H-indol-2-yl)oxazole over untested analogs when initiating IDO1-focused medicinal chemistry campaigns.
- [1] BindingDB. BDBM50391365 (CHEMBL2147990). Affinity Data for 5-(1H-indol-2-yl)oxazole. Accessed via BindingDB.org. Data curated from ChEMBL. View Source
